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CAS No.: 220353-69-5; 58236-76-3
Cat. No.: B2907582
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An In-depth Technical Guide to the Chemical Structure and Analysis of 3-Chloro-4-
methoxycinnamic Acid

This guide provides a comprehensive technical overview of 3-chloro-4-methoxycinnamic
acid, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug
development professionals, this document delves into the molecule's structural characteristics,
physicochemical properties, and the critical analytical methodologies required for its
characterization and quality control. The protocols and insights herein are grounded in
established principles of analytical chemistry to ensure robust and reliable results.

Molecular Structure and Physicochemical
Properties

3-Chloro-4-methoxycinnamic acid is a substituted cinnamic acid derivative. Its chemical
identity and properties are dictated by the interplay of the carboxylic acid group, the aromatic
ring, and the specific positioning of the chloro and methoxy substituents. Understanding these
foundational properties is paramount for developing appropriate analytical methods and for its
application in further chemical synthesis.
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The chloro group at position 3 and the methoxy group at position 4 of the phenyl ring are
significant. The electron-withdrawing nature of the chlorine atom and the electron-donating
effect of the methoxy group influence the electronic environment of the aromatic ring and the
reactivity of the entire molecule.

Table 1: Physicochemical Properties of 3-Chloro-4-methoxycinnamic Acid

Property Value Source

(E)-3-(3-chloro-4-

IUPAC Name methoxyphenyl)prop-2-enoic
acid

CAS Number 18795-36-3

Molecular Formula C10H9ClO3

Molecular Weight 212.63 g/mol

Melting Point 208-212 °C

Appearance Off-white to yellow powder

Solubilit Soluble in methanol and other
olubility _
polar organic solvents

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural
confirmation of 3-chloro-4-methoxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

e 'H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic, vinylic,
and methoxy protons. The protons on the double bond are expected to show a large
coupling constant (~16 Hz), confirming the E (trans) configuration, which is the more stable
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isomer. The substitution pattern on the aromatic ring will result in a specific splitting pattern
for the three aromatic protons.

e 13C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each
carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear
significantly downfield (>165 ppm). The chemical shifts of the aromatic carbons are
influenced by the electronic effects of the chloro and methoxy substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected
absorption bands include:

O-H Stretch: A broad band around 2500-3300 cm~1 characteristic of the carboxylic acid
hydroxyl group.

e C=0 Stretch: A strong, sharp peak typically found around 1680-1710 cm~1 for the carbonyl of
the conjugated carboxylic acid.

e C=C Stretch: Peaks around 1625 cm~! (alkene) and 1500-1600 cm~* (aromatic).

e C-O Stretch: Signals for the ether linkage of the methoxy group will appear in the 1250-1000
cm~1region.

C-ClI Stretch: A signal in the fingerprint region, typically around 800-600 cm~1.

Chromatographic Analysis for Purity and
Quantification

Chromatography is the cornerstone for assessing the purity of 3-chloro-4-methoxycinnamic
acid and for its quantification in reaction mixtures or final products. High-Performance Liquid
Chromatography (HPLC) is the preferred method due to the compound's polarity and thermal
lability.

HPLC Method for Purity Assessment

Rationale for Method Development: A reversed-phase HPLC method is the logical choice. The
molecule possesses both hydrophobic (chlorinated phenyl ring) and hydrophilic (carboxylic
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acid) character, making it ideal for retention on a nonpolar stationary phase like C18. A mobile
phase consisting of an acidified aqueous component and an organic modifier will ensure good
peak shape and retention. The acid suppresses the ionization of the carboxylic acid group,
leading to a more retained and symmetrical peak.

Experimental Protocol:

e Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and
column oven.

e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).

e Mobile Phase A: 0.1% Phosphoric Acid in Water.

¢ Mobile Phase B: Acetonitrile.

o Gradient Elution:

0-15 min: 50% to 90% B

o

15-17 min: 90% B

[e]

o

17-18 min: 90% to 50% B

[¢]

18-25 min: 50% B (re-equilibration)

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

o Detection Wavelength: 280 nm. The extended conjugation of the cinnamic acid system
provides strong UV absorbance.

e Injection Volume: 10 pL.

o Sample Preparation: Accurately weigh ~10 mg of 3-chloro-4-methoxycinnamic acid and
dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute as
necessary.
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System Suitability (Trustworthiness): Before sample analysis, perform at least five replicate
injections of a standard solution. The system is deemed suitable if the relative standard

deviation (RSD) for peak area is < 2.0% and the USP tailing factor for the main peak is
between 0.8 and 1.5.

Sample & Mobile Phase Preparation
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~10 mg of sample
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¢ To cite this document: BenchChem. [3-Chloro-4-methoxycinnamic acid chemical structure
and analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2907582/docs#3-chloro-4-methoxycinnamic-acid-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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